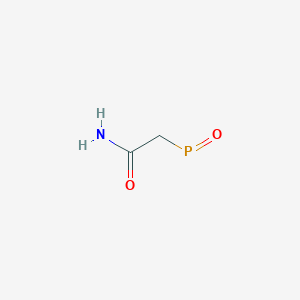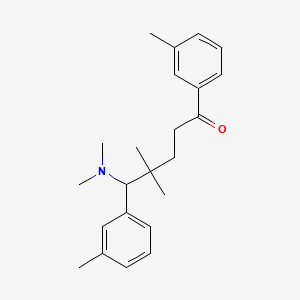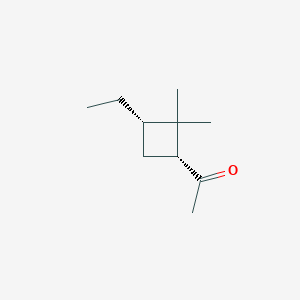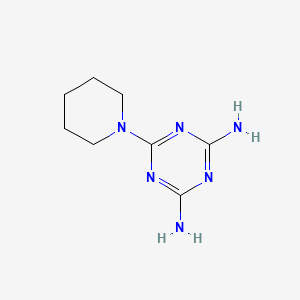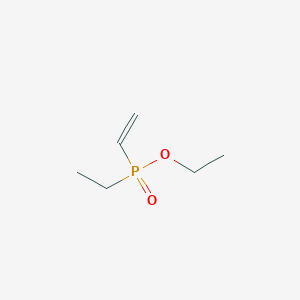
Ethyl ethenyl(ethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethenyl(ethyl)phosphinate is an organophosphorus compound characterized by the presence of both ethyl and ethenyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ethenyl(ethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with ethenyl-containing compounds under radical conditions. For instance, the addition of ethyl phosphinate to alkenes or alkynes under thermal radical conditions with azobisisobutyronitrile as the initiator can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar radical addition methods. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The ethenyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens and alkylating agents can react with the ethenyl group.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with various functional groups.
Scientific Research Applications
Ethyl ethenyl(ethyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism by which ethyl ethenyl(ethyl)phosphinate exerts its effects involves the interaction of its phosphinate group with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that rely on phosphorylation for their activity. The ethenyl group can also participate in reactions that modify the compound’s activity and specificity .
Comparison with Similar Compounds
Ethyl ethenyl(ethyl)phosphinate can be compared with other organophosphorus compounds such as:
Ethyl phosphinate: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
Diethyl phosphinate: Contains two ethyl groups, which can influence its reactivity and applications.
Vinyl phosphinate: Similar to this compound but with different alkyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of ethyl and ethenyl groups, providing a balance of reactivity and stability that is advantageous in various applications .
Properties
CAS No. |
10545-62-7 |
|---|---|
Molecular Formula |
C6H13O2P |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
1-[ethenyl(ethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H13O2P/c1-4-8-9(7,5-2)6-3/h5H,2,4,6H2,1,3H3 |
InChI Key |
RICMJEFNBRXIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
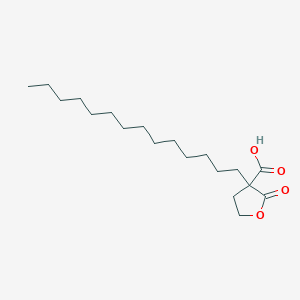

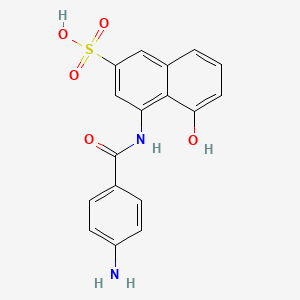
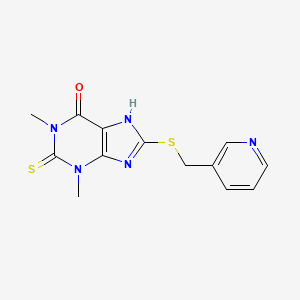
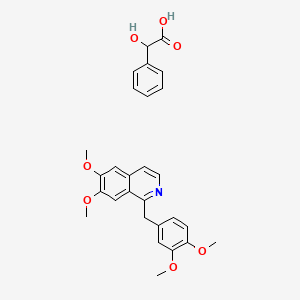
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
